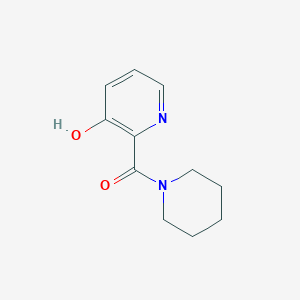

1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine

Description

1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine is a heterocyclic compound featuring a piperidine ring conjugated to a 3-hydroxy-2-pyridyl moiety via a carbonyl group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and drug design.

Propriétés

IUPAC Name |

(3-hydroxypyridin-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-9-5-4-6-12-10(9)11(15)13-7-2-1-3-8-13/h4-6,14H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEHTNHVLNXOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152926 | |

| Record name | 1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-86-6 | |

| Record name | (3-Hydroxy-2-pyridinyl)-1-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC300573 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3-hydroxy-2-pyridyl)carbonyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-((3-HYDROXY-2-PYRIDYL)CARBONYL)PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A53CZK8CA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Conditions | Catalysts/Additives | Advantages | Limitations |

|---|---|---|---|---|---|

| Amide Coupling | 65–85 | 0–25°C, DCM/THF | EDCl/HOBt, SOCl₂ | Straightforward | Requires hydroxyl protection |

| Nucleophilic Substitution | 70–78 | Reflux, THF | Rh-Ni/C, H₃PO₄ | Scalable | High catalyst cost |

| Reductive Amination | 70–82 | 25–50°C, H₂/Pd-C | NaBH₃CN | Mild conditions | pH sensitivity |

| Biocatalytic | 60–75 | 30–37°C, aqueous | Ketoreductase | Stereoselective | Substrate specificity |

| Solid-Phase | 60–75 | TFA cleavage | Wang resin | High purity | Cost-intensive |

Analyse Des Réactions Chimiques

Types of Reactions

1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .

Applications De Recherche Scientifique

1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, due to its ability to interfere with cellular processes.

Industry: It can be used in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of 1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s activity and functional profile can be contextualized by comparing it to piperidine-based analogs with modifications in substituents, linker groups, and aromatic systems. Below is a detailed analysis:

Role of Carbonyl and Hydroxy Groups in Binding Affinity

- Compound 2 (from ): Features a carbonyl group at the meta position of the piperidine ring, forming a strong hydrogen bond with G65 in transmembrane segments. This interaction correlates with higher inhibitory potency compared to analogs with hydroxyl groups (e.g., compounds 8 and 15 ), where shifted hydrogen bonding reduces activity .

- 1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine : Combines both a carbonyl and a hydroxyl group on the pyridyl ring. The hydroxyl may engage in polar interactions, while the carbonyl could enhance binding stability, similar to derivative 3 (), where an acetamide bridge is critical for anti-pyroptotic activity .

Piperidine Ring Basicity and Substituent Effects

- SYK-623 (): An amide-type naltrindole derivative lacking a basic nitrogen but retaining activity via C=O interactions. This suggests that the carbonyl in this compound might compensate for reduced basicity in certain receptor environments .

- Cytisine analogs (): Ab initio studies show piperidine nitrogen protonation dominates in aqueous solutions, emphasizing the importance of basicity for receptor binding. The hydroxy-pyridyl group in the target compound may alter solvation effects compared to simpler piperidine derivatives .

Structural Analogues with Modified Aromatic Systems

- BTCP (): A cyclohexyl-piperidine derivative with a benzo[b]thiophene group, showing Trypanothione reductase (TryR) inhibition. Its activity relies on hydrophobic and π-π interactions, contrasting with the polar pyridyl system in this compound .

- Nigramides (): Piperidine-based alkaloids from pepper roots, such as 1-[1-oxo-3(3,4-methylenedioxyphenyl)-propan]piperidine , demonstrate how aromatic substituents influence bioactivity. The 3-hydroxy-2-pyridyl group may offer improved solubility or target specificity compared to methylenedioxy phenyl systems .

Pharmacological and Functional Insights

Receptor Binding and Selectivity

- Sigma vs. PCP Receptors (): (+)-[3H]-3-PPP, a sigma receptor ligand with a piperidine scaffold, shows high affinity in hippocampal regions. The hydroxy-pyridyl group in this compound may confer selectivity distinct from phencyclidine (PCP) receptor interactions, which favor hydrophobic moieties .

Anti-Pyroptotic and Anti-Inflammatory Potential

- Derivatives 6 and 7 (): Piperidine conjugates with C1–C3 spacers reduce IL-1β by 18–21%, suggesting that the target compound’s hydroxy-pyridyl-carbonyl system could modulate inflammatory pathways .

Data Table: Key Structural and Functional Comparisons

Activité Biologique

1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a carbonyl group linked to a 3-hydroxy-2-pyridyl moiety. This structural arrangement is significant as it may influence the compound's interaction with biological targets.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1206-86-6 |

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may act as an inhibitor or modulator, influencing processes such as cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 4.98 - 14.65 |

| HepG2 | 2.43 - 7.84 |

These results indicate that this compound exhibits selective toxicity towards cancer cells compared to non-cancerous cells, suggesting its potential as a therapeutic agent.

Mechanisms of Anticancer Activity

The anticancer effects are attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to enhance caspase-3 activity, indicating its role in promoting apoptotic pathways in cancer cells.

- Microtubule Destabilization : Studies suggest that it may interfere with microtubule assembly, which is crucial for cell division.

- Cell Cycle Arrest : It has been reported to induce cell cycle arrest at specific phases, contributing to its antiproliferative effects.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table presents the minimum inhibitory concentration (MIC) values against selected bacteria:

| Bacteria | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

- Study on Breast Cancer Cells : In a recent study, treatment with this compound resulted in a significant reduction in tumor size and weight in mouse models of breast cancer.

- Antimicrobial Efficacy : A clinical trial assessed its effectiveness against drug-resistant strains of bacteria, showing promising results that warrant further investigation.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-((3-Hydroxy-2-pyridyl)carbonyl)piperidine?

Methodological Answer:

The synthesis typically involves coupling a pyridine derivative with a piperidine scaffold. Key steps include:

- Activation of the Pyridine Carboxylic Acid : Use coupling agents like EDCI/HOBt or DCC to activate the 3-hydroxy-2-pyridinecarboxylic acid.

- Nucleophilic Acylation : React the activated intermediate with piperidine under anhydrous conditions (e.g., DCM or THF) to form the amide bond.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Yield optimization requires strict control of reaction temperature (0–25°C) and exclusion of moisture .

Basic: How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the pyridine ring (aromatic protons at δ 7.5–8.5 ppm) and piperidine backbone (δ 1.5–3.5 ppm for CH groups).

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the [M+H] ion .

Basic: What are the stability profiles and recommended storage conditions?

Methodological Answer:

- Thermal Stability : Degrades above 80°C; store at 2–8°C in airtight containers.

- Light Sensitivity : Protect from UV exposure to prevent photooxidation of the pyridine ring.

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions. Avoid prolonged storage in solution .

Basic: What is the role of the piperidine ring in modulating the compound’s reactivity?

Methodological Answer:

The piperidine ring acts as a flexible scaffold:

- Basicity : The nitrogen lone pair facilitates protonation, enhancing solubility in acidic media.

- Conformational Flexibility : Enables interactions with biological targets (e.g., enzymes) via adaptive binding modes.

- Steric Effects : Substitution on the piperidine nitrogen influences reaction kinetics in further derivatization .

Basic: What safety precautions are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Introduce a chiral center via enantioselective alkylation (e.g., using Evans’ oxazolidinones).

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Pd/BINAP complexes) for stereocontrol during coupling steps.

- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC .

Advanced: What mechanistic insights explain its potential as a catalyst in condensation reactions?

Methodological Answer:

The compound’s dual-ring system may act as a bifunctional catalyst:

- Base Activation : The piperidine nitrogen deprotonates carbonyl compounds (e.g., aldehydes), forming enolates.

- Pyridine Coordination : The pyridine ring stabilizes transition states via π-π interactions or hydrogen bonding with substrates (e.g., in Knoevenagel condensations) .

Advanced: How does the compound interact with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies : Molecular modeling reveals hydrogen bonding between the 3-hydroxyl group and active-site residues (e.g., serine proteases).

- Structure-Activity Relationships (SAR) : Modifications to the piperidine ring (e.g., N-alkylation) alter binding affinity and selectivity. Validate via competitive inhibition assays .

Advanced: What analytical techniques address challenges in detecting degradation products?

Methodological Answer:

- LC-MS/MS : Quantify trace degradation products (e.g., hydrolyzed pyridine derivatives) with high sensitivity.

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify labile functional groups.

- NMR Spin Diffusion : Detect minor impurities (<0.1%) via -DOSY experiments .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulate binding interactions with targets (e.g., GPCRs) to prioritize synthetic targets.

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.